molecular formula C16H19N3OS B5616651 4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine

4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine

Cat. No. B5616651
M. Wt: 301.4 g/mol
InChI Key: ORRRABKYOVDXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine" often involves reactions between different organic substrates to form thiadiazole and piperidine derivatives. For example, one method involves the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, resulting in compounds with significant interactions and structural orientations, indicative of their potential functional applications (Ismailova et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those synthesized by reactions involving thiadiazole and piperidine, reveals intricate details about their geometry and stability. These compounds exhibit features like twisted planes, hypervalent interactions, and hydrogen bonding that influence their molecular configuration and potential reactivity (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole and piperidine derivatives encompasses a range of reactions, including cyclizations and condensations, which are crucial for synthesizing various analogs. These reactions are often catalyzed by certain conditions or catalysts, leading to diverse chemical structures with unique properties and potential applications (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and hydrogen bonding patterns, are key to understanding their stability and interactions with other molecules. Studies show that these molecules can form centrosymmetric dimers and layers through intermolecular interactions, which is significant for their potential utility in various applications (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-benzyl-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine" and related compounds, such as their reactivity, potential biological activities, and interactions with biological targets, are of great interest. The synthesis and investigation of these compounds provide insights into their mechanisms of action and potential therapeutic applications, laying the groundwork for future research and development in this area (Foroumadi et al., 2005).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRABKYOVDXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

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